4-(4-Isopropylphenyl)butan-2-one
Description
4-(4-Isopropylphenyl)butan-2-one (CAS 10528-64-0) is a ketone derivative with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Structurally, it features a butan-2-one backbone (a ketone group at position 2) substituted with a 4-isopropylphenyl group at position 2. This compound is also known as (p-isopropylbenzyl)acetone and is part of a broader class of aryl-substituted butanones.
Properties
CAS No. |
10528-64-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |
InChI Key |
URPGTYOPLRABIL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)C |
Other CAS No. |
10528-64-0 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Reactions: 4-(4-Isopropylphenyl)butan-2-one serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules in medicinal chemistry and materials science.
- Reagent in Organic Reactions: The compound is utilized as a reagent in several organic reactions, including reduction and substitution processes, enhancing the efficiency of synthetic pathways.
2. Biological Studies:
- Enzyme Interaction Studies: The compound's hydroxyl group allows it to interact with enzymes, making it suitable for studies on metabolic pathways and enzyme kinetics. This can provide insights into drug metabolism and pharmacokinetics .
- Potential Therapeutic Applications: Its structural characteristics suggest possible therapeutic roles, particularly in the development of new pharmaceuticals targeting specific biological pathways.
3. Industrial Applications:
- Fragrance Production: this compound is used in the production of fragrances, contributing to the formulation of various cosmetic and cleaning products due to its pleasant scent profile .
- Solvent in Industrial Processes: The compound serves as a solvent in various industrial applications, facilitating chemical reactions and product formulations .
Analytical Methods
The analysis of this compound can be performed using high-performance liquid chromatography (HPLC). A typical method involves:
- Mobile Phase Composition: Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
- Column Type: Newcrom R1 HPLC column.
- Application: This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, influencing drug metabolism rates. This finding highlights its potential role in pharmacology and toxicology assessments.
Case Study 2: Synthesis of Derivatives
Research on synthesizing derivatives of this compound demonstrated its versatility as a precursor for developing new compounds with enhanced biological activity. The derivatives exhibited varying degrees of efficacy against specific biological targets, showcasing the compound's significance in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
- Structure : Substituted with a hydroxyl group (-OH) on the phenyl ring.
- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol .
- Applications :
- Biological Activity: Acts as a melanogenesis inhibitor and insect attractant .
- Key Differences : The hydroxyl group enhances polarity compared to the hydrophobic isopropyl group in 4-(4-Isopropylphenyl)butan-2-one, affecting solubility and bioavailability.
4-(Phenylsulfanyl)butan-2-one
- Structure : Features a phenylsulfanyl (-SPh) substituent.
- Applications: Potent tyrosinase inhibitor (82.32% inhibition at 100 µM), outperforming arbutin (83.44%) and approaching PTU (95.27%) in efficacy . Low cytotoxicity in melanoma (B16-F10) and normal human cells, making it suitable for cosmetic skin-lightening formulations .
- Mechanism: Non-competitive inhibition of tyrosinase, suppressing melanosomal protein expression (MITF, Trp-1, Trp-2, GP100) .
- Key Differences : The sulfanyl group introduces sulfur-based reactivity and stronger enzyme inhibition compared to the isopropyl derivative.
4-(4-Fluorophenyl)butan-2-one
- Structure : Substituted with a fluorine atom on the phenyl ring.
- Applications: Used in organic synthesis (e.g., pyrazoles, indoles) and as a building block for polymers .
- Commercial Availability : Priced at $632/250 mg (Sigma-Aldrich) .
- Key Differences : Fluorine’s electronegativity enhances metabolic stability and enzyme binding compared to the isopropyl group.
4-(4-Methoxyphenyl)butan-2-one
- Structure : Contains a methoxy (-OCH₃) group.
- Applications: Intermediate in synthesizing raspberry scent compounds and melanin inhibitors . Produced enzymatically via immobilized eno-reductases, enabling green chemistry approaches .
- Key Differences : Methoxy group improves solubility in polar solvents, contrasting with the lipophilic isopropyl derivative.
4-Phenyl-2-butanone
- Structure : Simplest analog with an unsubstituted phenyl ring.
- Applications :
- Key Differences : Lacks substituent-driven specificity, making it less effective in targeted applications like enzyme inhibition.
Structural and Functional Comparison Table
Research Findings and Implications
- Tyrosinase Inhibition : The sulfanyl derivative (4-(Phenylsulfanyl)butan-2-one) demonstrates superior tyrosinase inhibition (82.32% at 100 µM) compared to natural and synthetic controls like arbutin and PTU . This highlights the role of sulfur-based substituents in enhancing enzyme interaction.
- Synthetic Versatility: Halogenated derivatives (e.g., 4-(4-Fluorophenyl)butan-2-one) serve as versatile intermediates in agrochemical synthesis, underscoring the importance of substituent choice in functionalizing the butanone core .
Q & A
Q. What are the common synthetic routes for 4-(4-Isopropylphenyl)butan-2-one in academic research?
The synthesis typically involves alkylation of 4-(4-hydroxyphenyl)butan-2-one (derived from natural sources like birch bark) with isopropyl groups. For example, a Friedel-Crafts acylation or nucleophilic substitution can introduce the isopropyl moiety. Purification is achieved via column chromatography or recrystallization using solvents like diethyl carbonate, which is noted for its "green" solvent properties in polymerization reactions .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : For confirming the isopropyl group (δ ~1.2 ppm for CH(CH₃)₂) and ketone functionality (δ ~2.1 ppm for COCH₃).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of aryl ether, if present).
- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 190 (C₁₃H₁₈O) and fragmentation patterns to validate substituents .
Q. What are the key structural features of this compound that affect its reactivity?
The electron-withdrawing ketone group at position 2 and the bulky isopropyl substituent on the phenyl ring influence electrophilic substitution reactions. Steric hindrance from the isopropyl group directs reactivity toward meta positions in further functionalization .
Q. How is the purity of this compound typically assessed in research laboratories?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. A mobile phase of methanol:buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid) ensures separation of impurities. Calibration against certified reference materials is critical .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. The compound is classified as an irritant; avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Safety data sheets (SDS) should be reviewed prior to use .
Advanced Research Questions
Q. How does solvent choice influence polymerization efficiency and thermal properties of polymers derived from this compound?
Diethyl carbonate, a green solvent, produces poly(this compound) with a degree of polymerization (Pn) of ~150 and a glass transition temperature (Tg) of ~70°C. In contrast, toluene may yield higher Pn but lower Tg due to chain-transfer reactions. Solvent polarity directly impacts radical polymerization kinetics and backbone rigidity .
Q. What strategies resolve contradictions in reported Tg values for poly(this compound)?
Discrepancies arise from varying initiator concentrations (e.g., AIBN) and monomer:solvent ratios. To standardize results:
- Use DSC at a heating rate of 10°C/min under nitrogen.
- Compare molecular weights (via GPC) to correlate Tg with Pn.
- Control residual solvent content, as plasticization lowers Tg .
Q. How can copolymerization enhance mechanical properties of materials containing this compound?
Copolymerizing with flexible monomers (e.g., lauryl methacrylate) at a 1:1 stoichiometric ratio reduces Tg from 83°C (homopolymer) to 44°C, improving ductility. Adjusting the ratio or using crosslinkers (e.g., ethylene glycol dimethacrylate) can balance rigidity and toughness .
Q. What in vitro models study the antimicrobial activity of this compound derivatives?
Derivatives with ethoxy-hydroxy substituents (e.g., 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one) show antimicrobial potential. Testing involves:
- MIC assays against Staphylococcus aureus and E. coli.
- Synergy studies with quaternary ammonium compounds to enhance efficacy .
Q. How are computational methods used to predict structure-activity relationships in fragrance applications?
Density Functional Theory (DFT) calculates binding affinities to olfactory receptors. Parameters like LogP (lipophilicity) and polar surface area are modeled to predict volatility and receptor interaction. These methods align with IFRA safety assessments, which restrict concentrations in consumer products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
